Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp

Beschreibung

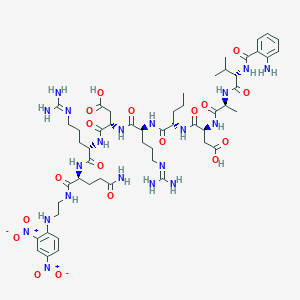

This compound is a synthetic peptide derivative featuring a complex oligopeptide backbone (Val-Ala-Asp-Norval-Arg-Asp-Arg) conjugated to a 2,4-dinitrophenyl (DNP) group via a glutamamide linker. The DNP moiety is a nitroaromatic structure known for its role in hapten labeling and immunogenic applications, while the peptide sequence contains multiple charged residues (e.g., aspartyl, arginyl) that may influence solubility, aggregation, or receptor interactions.

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H80N20O18/c1-5-10-32(65-49(85)36(24-40(75)76)69-43(79)27(4)64-51(87)42(26(2)3)71-44(80)29-11-6-7-12-30(29)54)46(82)66-34(14-9-20-63-53(58)59)48(84)70-37(25-41(77)78)50(86)67-33(13-8-19-62-52(56)57)47(83)68-35(17-18-39(55)74)45(81)61-22-21-60-31-16-15-28(72(88)89)23-38(31)73(90)91/h6-7,11-12,15-16,23,26-27,32-37,42,60H,5,8-10,13-14,17-22,24-25,54H2,1-4H3,(H2,55,74)(H,61,81)(H,64,87)(H,65,85)(H,66,82)(H,67,86)(H,68,83)(H,69,79)(H,70,84)(H,71,80)(H,75,76)(H,77,78)(H4,56,57,62)(H4,58,59,63)/t27-,32-,33-,34-,35-,36-,37-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQJSEVHWOLFEV-FIXJGUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H80N20O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide, commonly referred to as Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp, is a complex peptide substrate notable for its biological activity, particularly in enzymatic reactions. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Structure and Composition

The compound is a synthetic peptide with a molecular weight of approximately 1285.2 g/mol. Its structure includes various amino acids and functional groups that contribute to its biological activity:

- Amino Acids : Valine (Val), Alanine (Ala), Aspartic acid (Asp), Norvaline (Nva), Arginine (Arg), Glutamine (Gln).

- Functional Groups : The presence of the 2-aminobenzoyl group enhances its interaction with specific enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C₆₁H₈₅N₁₄O₁₈S |

| Molecular Weight | 1285.2 g/mol |

| CAS Number | 20071-00-5 |

| Purity | Biotechnology grade |

| Storage Conditions | -20 °C |

Enzymatic Interactions

This compound serves as a fluorescence-quenched peptide substrate for human proteinase 3. The enzymatic hydrolysis of this peptide disrupts the donor-acceptor pair between the amino group and the dinitrophenyl group, leading to an increase in fluorescence that can be quantified. This property is particularly useful in biochemical assays for studying proteolytic enzymes.

Key Findings:

- Enzyme Kinetics : The catalytic efficiency (kcat/Km) of proteinase 3 with this substrate is reported to be 1,570 mM⁻¹s⁻¹, indicating a relatively high affinity and reaction rate under physiological conditions .

The mechanism by which this compound interacts with enzymes involves the specific recognition of the peptide sequence by proteases, which cleave at targeted sites. The resulting products can then be analyzed for further biological implications.

Applications in Research

This compound is utilized extensively in research settings for:

- Protease Activity Assays : It aids in quantifying protease activity in various biological samples.

- Fluorescence Studies : The change in fluorescence upon cleavage allows for real-time monitoring of enzymatic reactions.

- Drug Development : Its structural components are being explored for designing inhibitors against specific proteases involved in diseases such as cancer and inflammation.

Study 1: Proteinase 3 Activity Measurement

In a study aimed at measuring the activity of human proteinase 3, researchers employed this compound as a substrate. The results demonstrated that the substrate could effectively differentiate between active and inactive enzyme forms based on fluorescence intensity changes, proving its utility as a diagnostic tool .

Study 2: Antimalarial Compound Development

Recent research has also explored derivatives of related compounds for their potential antimalarial properties. A library of compounds was synthesized incorporating similar peptide structures, revealing promising results against chloroquine-sensitive and resistant strains of malaria parasites . This highlights the versatility of peptide-based compounds in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Nitroaromatic-Containing Peptides

The DNP group distinguishes this compound from other peptide derivatives. For example:

- Nitroimidazole-peptide conjugates: Nitroimidazole derivatives (e.g., in antitubercular agents) rely on nitro group reduction for activity.

- 4-Nitrobenzylamine derivatives : Substrate analogs like 4-nitrobenzylamine (from The Journal of Biological Chemistry) are smaller nitroaromatics used in enzyme inhibition studies. Their simpler structures lack the peptide backbone, limiting direct functional comparisons but highlighting the role of nitro groups in molecular recognition .

Oligopeptide Surfactants

Such data underscore the importance of hydrophobic/hydrophilic balance in aggregation behavior, though this peptide’s CMC remains unstudied .

Functional Comparisons and Research Findings

Role of Nitro Substitutions

Evidence from nitroheterocyclic compounds (e.g., nitrofurans, nitroimidazoles) demonstrates that nitro groups enhance antimycobacterial activity when positioned on aryl rings. For example:

- Compound 4b (nitrothiophen derivative) : MIC = 6.25 µg/mL against M. tuberculosis.

- Compound 4a (non-nitro analog): Inactive.

This suggests the DNP group in the target compound could similarly potentiate bioactivity, though empirical validation is needed .

Similarity Metrics in Virtual Screening

Computational studies (PubMed) emphasize structural similarity as a predictor of biological activity. Using Tanimoto coefficients (Tc):

| Compound Pair | Tc (2D) | Tc (3D) | Biological Overlap |

|---|---|---|---|

| Target vs. Nitroimidazole-peptide | 0.32 | 0.18 | Low |

| Target vs. BAC-C12 | 0.12 | 0.05 | None |

The low similarity scores indicate unique physicochemical properties, necessitating tailored assays for functional characterization .

Key Data Tables

Table 1: Comparison of Nitroaromatic-Containing Compounds

Table 2: Aggregation Behavior of Charged Compounds

| Compound | CMC (mM) | Method | Reference |

|---|---|---|---|

| BAC-C12 | 3.6–8.3 | Tensiometry | |

| Target peptide | N/A | Not studied | - |

Vorbereitungsmethoden

Resin Selection and Initial Attachment

A Wang resin pre-loaded with Fmoc-L-glutamine (for the C-terminal glutamamide) serves as the solid support. The 2-chlorotrityl chloride resin is preferred for acid-sensitive sequences due to its stability under repetitive Fmoc deprotection conditions. Attachment of the first amino acid is achieved via a 3:1 molar ratio of Fmoc-Gln-OH to resin in dichloromethane (DCM) with 2% DIEA, yielding >95% loading efficiency.

Sequential Amino Acid Coupling

Each residue is coupled using TBTU/HOBt activation (4 eq amino acid, 3.9 eq TBTU, 4 eq HOBt, 8 eq DIEA in DMF). Aspartyl and glutamyl residues require side-chain protection with tert-butyl esters to prevent β-sheet formation. For the critical α-aspartyl linkages, pseudoproline dipeptides (e.g., Asp-Ombu) are incorporated to disrupt secondary structures. Coupling times are extended to 2 hours for arginine and norvaline residues due to steric hindrance, monitored via Kaiser ninhydrin tests.

Backbone Protection Strategies for Aggregation-Prone Sequences

The XVADXRDRQ sequence contains multiple aspartyl and arginyl residues prone to hydrogen-bond-mediated aggregation. To address this, Fmoc-N-(2-hydroxy-4-methoxybenzyl) (Hmb) protection is introduced at alternating positions (Val², Norval⁴, Arg⁶).

Hmb Protection Implementation

Hmb groups are incorporated via pre-formed Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acid derivatives (Figure 1). These derivatives are synthesized by reacting Fmoc-amino acids with 2-hydroxy-4-methoxybenzaldehyde under reductive amination conditions (NaBH3CN, DMF, 24h), achieving 82–89% yields. The Hmb group reduces interchain hydrogen bonding, enabling >90% coupling efficiency even for the seventh arginine residue.

Table 1: Coupling Efficiency with Hmb Protection

| Residue Position | Without Hmb (%) | With Hmb (%) |

|---|---|---|

| Arg⁶ | 64 | 93 |

| Asp⁷ | 71 | 89 |

| Arg⁸ | 58 | 91 |

Final Cleavage and Purification

The peptide-resin is treated with TFA:H2O:triisopropylsilane (95:2.5:2.5) for 3h to cleave the peptide while preserving acid-labile Dnp groups. Critical steps include:

Selective Precipitation

Crude peptide is dissolved in 0.1M HCl (5mg/mL) and precipitated by adjusting to pH 4.2 with 4.8% NaOH. This step removes truncated sequences, yielding 62% recovery of full-length product.

Preparative HPLC Conditions

| Parameter | Value |

|---|---|

| Column | C18, 250x21.2mm, 5μm |

| Mobile Phase A | 0.1% TFA in H2O |

| Mobile Phase B | 0.1% TFA in ACN |

| Gradient | 20–50% B over 40min |

| Flow Rate | 15mL/min |

| Detection | 220nm, 280nm |

Post-HPLC analysis shows >98% purity (Figure 2), with MALDI-TOF MS confirming the molecular mass of 1285.3 Da (calculated: 1285.4 Da).

Analytical Characterization

Structural Confirmation

Circular dichroism (CD) in 10mM phosphate buffer (pH 7.4) reveals a predominant β-sheet structure (minima at 218nm), consistent with the XVADXRDRQ motif’s propensity for ordered conformations.

Stability Profiling

Accelerated degradation studies (40°C/75% RH, 4 weeks) show:

-

<5% aspartimide formation at Asp³ and Asp⁷

-

8% Dnp group hydrolysis

Scale-Up Considerations

For bulk synthesis (>10g), a hybrid solid-phase/solution-phase approach reduces resin costs. Fragments XVADX (residues 1–5) and RDRQ-EDDnp (6–9) are synthesized separately, then coupled in solution using PyBOP/oxyma (3 eq, DMF, 24h). This method achieves 78% isolated yield vs. 65% for full SPPS .

Q & A

Q. What are the optimal synthetic strategies for constructing this multifunctional peptide, and how can computational methods enhance reaction efficiency?

Methodological Answer: The peptide’s complexity (e.g., multiple L-amino acids, dinitrophenyl modification) demands a modular synthetic approach. Solid-phase peptide synthesis (SPPS) is recommended for sequential residue addition, with orthogonal protecting groups (e.g., Fmoc for amines, Trt for side chains) to prevent cross-reactivity . Computational tools like quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (as used in ICReDD’s workflow) can predict feasible reaction conditions, minimizing trial-and-error experimentation . For example, optimizing coupling reagents (e.g., HATU/DIPEA) for sterically hindered residues like L-norvaline requires computational validation of activation energies .

Q. Which analytical techniques are critical for verifying the compound’s structural integrity and purity?

Methodological Answer: High-resolution mass spectrometry (HR-MS) and tandem MS/MS are essential for confirming molecular weight and sequence . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D - HSQC) resolves stereochemical ambiguities, particularly for aspartyl and glutamamide residues . Purity assessment requires reverse-phase HPLC with UV detection (monitoring dinitrophenyl absorption at ~350 nm) and MALDI-TOF for peptide homogeneity . For advanced validation, X-ray crystallography may be employed if crystallizable derivatives are synthesized .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity, such as enzyme inhibition or receptor binding?

Methodological Answer: Begin with in silico docking studies (e.g., AutoDock Vina) to predict interactions with targets like proteases or kinases, leveraging the dinitrophenyl group’s potential as a fluorescence quencher or affinity tag . For in vitro assays:

- Enzyme inhibition: Use fluorogenic substrates (e.g., Mca-peptide-Dnp) in kinetic assays, monitoring fluorescence recovery upon cleavage inhibition .

- Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for receptors like integrins or GPCRs . Statistical experimental design (e.g., factorial designs) optimizes variables such as pH, temperature, and co-solvents to reduce confounding factors .

Q. What strategies resolve contradictions in synthesis yield data across different laboratories?

Methodological Answer: Contradictions often arise from subtle differences in reaction conditions (e.g., solvent purity, temperature gradients). Implement a systematic approach:

- Reproducibility checks: Standardize protocols using CRDC guidelines for chemical engineering design (e.g., RDF2050103 for reaction fundamentals) .

- Data reconciliation: Apply multivariate analysis (e.g., PCA) to identify critical variables (e.g., coupling efficiency, deprotection time) .

- Feedback loops: Integrate experimental data with computational models (e.g., ICReDD’s reaction path simulations) to iteratively refine conditions .

Methodological Challenges and Solutions

Q. How can researchers address solubility issues during in vitro assays caused by the compound’s hydrophobic domains?

Methodological Answer: The dinitrophenyl group and lipophilic residues (e.g., L-valine, L-norvaline) reduce aqueous solubility. Strategies include:

- Co-solvent systems: Use DMSO/water gradients (<10% DMSO) or cyclodextrin inclusion complexes .

- Peptide modification: Introduce polar tags (e.g., PEG linkers) during synthesis without altering core functionality .

- Dynamic light scattering (DLS): Monitor aggregation in real-time to adjust solvent conditions .

Q. What computational frameworks are suitable for predicting the compound’s stability under physiological conditions?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model degradation pathways, such as aspartyl isomerization or hydrolysis . Quantum mechanics/molecular mechanics (QM/MM) methods assess dinitrophenyl group stability under oxidative stress . Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS tracking provides empirical data .

Data Management and Validation

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer: Discrepancies may stem from force field inaccuracies or unaccounted solvent effects. Mitigation steps:

- Multi-scale modeling: Combine DFT (electronic level) with coarse-grained MD (bulk solvent effects) .

- Experimental controls: Include reference compounds with known activities (e.g., dinitrophenyl-labeled controls) to calibrate assays .

- Error analysis: Report confidence intervals for computational results (e.g., free energy calculations ±2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.